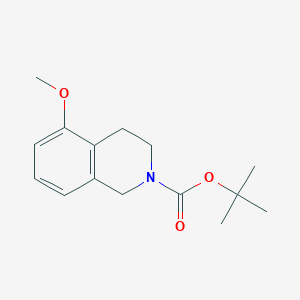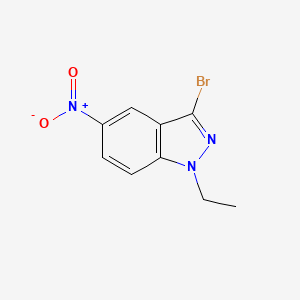
3-Bromo-1-ethyl-5-nitro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-1-etil-5-nitro-1H-indazol es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones en química medicinal. La presencia de bromo, etil y grupos nitro en este compuesto lo convierte en un intermedio valioso para diversas reacciones químicas y síntesis de moléculas más complejas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Bromo-1-etil-5-nitro-1H-indazol normalmente implica los siguientes pasos:
Bromación: El átomo de bromo se introduce en el anillo de indazol utilizando agentes de bromación como bromo o N-bromosuccinimida (NBS).
Etilacion: El grupo etil se puede introducir mediante reacciones de alquilación utilizando haluros de etilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial
La producción industrial de 3-Bromo-1-etil-5-nitro-1H-indazol puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el tiempo de reacción y el uso de catalizadores para mejorar la eficiencia de cada paso.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Bromo-1-etil-5-nitro-1H-indazol puede sufrir diversas reacciones químicas, entre ellas:
Reacciones de sustitución: El átomo de bromo se puede reemplazar por otros nucleófilos, como aminas o tioles, en condiciones adecuadas.
Reacciones de reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como gas hidrógeno en presencia de un catalizador o hidruros metálicos.
Reacciones de oxidación: El compuesto puede sufrir reacciones de oxidación para formar diferentes estados de oxidación o introducir grupos funcionales adicionales.
Reactivos y condiciones comunes
Sustitución: Nucleófilos como aminas o tioles, bases como hidróxido de sodio o carbonato de potasio.
Reducción: Gas hidrógeno con un catalizador (por ejemplo, paladio sobre carbono), hidruros metálicos como el borohidruro de sodio.
Oxidación: Agentes oxidantes como permanganato de potasio o trióxido de cromo.
Productos principales
Sustitución: Formación de derivados con diferentes sustituyentes que reemplazan el átomo de bromo.
Reducción: Formación de 3-amino-1-etil-5-nitro-1H-indazol.
Oxidación: Formación de varios derivados oxidados dependiendo del agente oxidante utilizado.
Aplicaciones Científicas De Investigación
3-Bromo-1-etil-5-nitro-1H-indazol tiene varias aplicaciones en la investigación científica:
Química medicinal: Utilizado como intermedio en la síntesis de posibles candidatos a fármacos con propiedades antiinflamatorias, anticancerígenas y antimicrobianas.
Estudios biológicos: Investigado por sus interacciones con objetivos biológicos, como enzimas y receptores, para comprender su mecanismo de acción.
Síntesis química: Empleada en el desarrollo de nuevas metodologías sintéticas y la preparación de moléculas orgánicas complejas.
Ciencia de materiales: Explorada por su posible uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-Bromo-1-etil-5-nitro-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo nitro puede sufrir reducción para formar intermediarios reactivos que interactúan con macromoléculas biológicas, lo que lleva a diversos efectos biológicos. Los grupos bromo y etil también pueden contribuir a la afinidad de unión y especificidad del compuesto hacia sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
3-Bromo-1-metil-5-nitro-1H-indazol: Estructura similar con un grupo metil en lugar de un grupo etil.
5-Bromo-3-nitro-1H-indazol: Carece del grupo etil, lo que puede afectar su reactividad y actividad biológica.
1-Etil-3-nitro-1H-indazol: Carece del átomo de bromo, lo que puede influir en sus propiedades químicas y aplicaciones.
Singularidad
3-Bromo-1-etil-5-nitro-1H-indazol es único debido a la combinación de bromo, etil y grupos nitro, que proporcionan un conjunto distinto de propiedades químicas y reactividad. Esto lo convierte en un compuesto valioso para diversas aplicaciones sintéticas e investigativas, ofreciendo versatilidad en transformaciones químicas y potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C9H8BrN3O2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
3-bromo-1-ethyl-5-nitroindazole |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-12-8-4-3-6(13(14)15)5-7(8)9(10)11-12/h3-5H,2H2,1H3 |
Clave InChI |
TXZRGSSWSVKPNC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


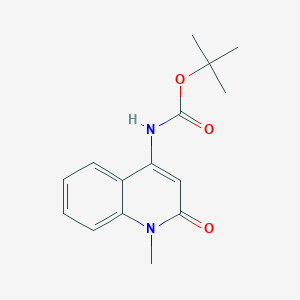

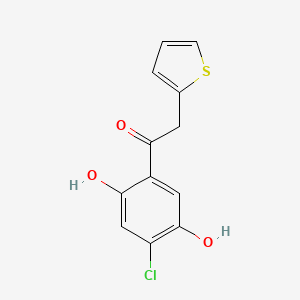
![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B11850554.png)


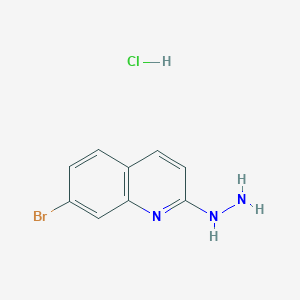

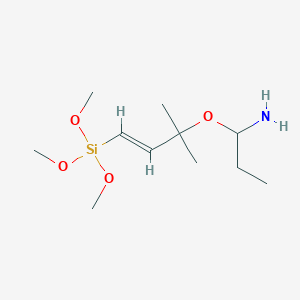
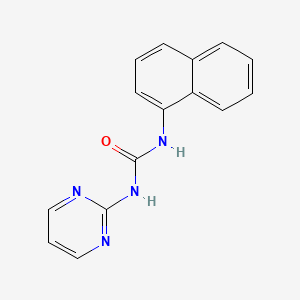
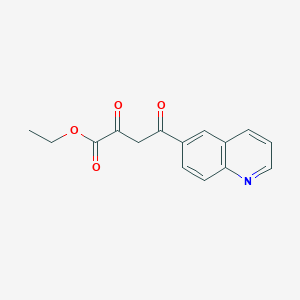
![cis-tert-Butyl 3,3a,4,5-tetrahydro-1H-pyrrolo[3,4-c]quinoline-2(9bH)-carboxylate](/img/structure/B11850598.png)
